molecular formula C75H101N9O23 B3181916 Tesirine CAS No. 1595275-62-9

Tesirine

Cat. No.: B3181916
CAS No.: 1595275-62-9
M. Wt: 1496.6 g/mol
InChI Key: HKGATZAPXCCEJR-OWRSNIELSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Pyrrolobenzodiazepines as DNA-Interactive Agents

Pyrrolobenzodiazepines (PBDs) originated as natural products derived from Streptomyces species, initially studied for their antibiotic properties in the mid-20th century. These compounds gained prominence for their unique ability to bind the DNA minor groove, forming covalent interstrand crosslinks at specific 5’-purine-guanine-purine sequences. Unlike traditional alkylating agents such as cyclophosphamide, which induce bulky DNA adducts and helix distortion, PBDs preserve DNA topology while blocking replication and transcription. This mechanism minimizes recognition by DNA repair pathways, thereby reducing the likelihood of drug resistance—a significant limitation of earlier chemotherapies.

The transition of PBDs from broad-spectrum antibiotics to anticancer agents began with the synthesis of dimeric forms in the 1990s. Dimerization enhanced their DNA-binding affinity and cytotoxic potency by enabling two-point covalent attachment to DNA. For example, SG3199—the PBD dimer warhead of Tesirine—demonstrated a mean half-maximal inhibitory concentration (GI50) of 151.5 pM across human cancer cell lines, surpassing the potency of doxorubicin by three orders of magnitude.

Table 1: Comparison of DNA-Interactive Agents

Agent Class Mechanism of Action Potency (GI50) DNA Helix Distortion Resistance Risk
Anthracyclines Intercalation, topoisomerase inhibition ~1–10 nM High Moderate
Alkylating Agents DNA adduct formation ~1–100 μM High High
PBD Dimers (e.g., SG3199) Minor groove crosslinking ~0.1–1 nM None Low

Source: Compiled from

Evolution of Antibody-Drug Conjugate Payload Design Paradigms

The development of antibody-drug conjugates (ADCs) marked a paradigm shift in oncology, enabling precise delivery of cytotoxic agents to tumor cells. Early ADC payloads, such as auristatins and maytansinoids, faced limitations due to moderate potency (nanomolar range), necessitating high drug-to-antibody ratios that increased off-target toxicity. PBD dimers addressed these challenges by offering sub-nanomolar potency, allowing effective tumor cell killing at minimal doses.

This compound exemplifies this evolution. As the payload component of loncastuximab this compound—a CD19-targeting ADC—it comprises three elements:

  • Humanized anti-CD19 monoclonal antibody : Binds to CD19, a B-cell surface protein overexpressed in lymphomas and leukemias.
  • Valine-alanine cleavable linker : Stable in circulation but hydrolyzed by lysosomal proteases post-internalization, ensuring selective payload release.
  • SG3199 warhead : A PBD dimer that crosslinks DNA, inducing apoptosis in CD19-positive cells.

Table 2: Generations of ADC Payloads

Generation Payload Class Example Agents Potency Target Specificity
First Auristatins Brentuximab vedotin ~nM Moderate
Second Maytansinoids Trastuzumab emtansine ~nM Moderate
Third PBD Dimers (this compound) Loncastuximab this compound ~pM High

Source:

The site-specific conjugation of this compound to antibodies ensures uniform drug loading, enhancing pharmacokinetic predictability and therapeutic efficacy. Preclinical studies demonstrated that ADCs bearing SG3199 achieved complete tumor regression in xenograft models at doses as low as 0.1 mg/kg, underscoring their superiority over earlier payloads.

Properties

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-3-[5-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H101N9O23/c1-49(2)69(80-66(86)18-23-97-25-27-99-29-31-101-33-35-103-37-38-104-36-34-102-32-30-100-28-26-98-24-19-76-65(85)17-20-81-67(87)15-16-68(81)88)71(90)78-52(5)70(89)79-54-13-11-53(12-14-54)48-107-75(94)84-59-44-64(62(96-7)42-57(59)73(92)83-47-51(4)40-60(83)74(84)93)106-22-10-8-9-21-105-63-43-58-56(41-61(63)95-6)72(91)82-46-50(3)39-55(82)45-77-58/h11-16,41-47,49,52,55,60,69,74,93H,8-10,17-40,48H2,1-7H3,(H,76,85)(H,78,90)(H,79,89)(H,80,86)/t52-,55-,60-,69-,74-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGATZAPXCCEJR-OWRSNIELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N(C(C6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2[C@@H](C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N([C@H]([C@@H]6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H101N9O23
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1595275-62-9
Record name Tesirine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1595275629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TESIRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DVQ435K46
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Tesirine is synthesized through a series of organic reactions. The synthesis involves the formation of the PBD dimer, which is then linked to an antibody via a cleavable linker. The process typically includes:

Chemical Reactions Analysis

Tesirine undergoes several types of chemical reactions:

Scientific Research Applications

Loncastuximab Tesirine (Zynlonta)

Loncastuximab this compound is an FDA-approved ADC targeting CD19, primarily used for the treatment of relapsed or refractory diffuse large B-cell lymphoma (DLBCL). Clinical trials have demonstrated its efficacy:

  • Phase 1 and 2 Trials : These trials reported an overall response rate of 48.3% in patients after two lines of systemic therapy . The drug's mechanism involves selective targeting of CD19+ cells, with evidence suggesting a bystander effect that can impact CD19− cells as well .
  • Safety Profile : Loncastuximab this compound has shown manageable safety with notable antitumor activity, making it a valuable option for patients who have limited treatment alternatives .

Rovalpituzumab this compound (Rova-T)

Rovalpituzumab this compound is another ADC that targets DLL3, currently under evaluation for small cell lung cancer (SCLC). It combines this compound with a monoclonal antibody against DLL3, aiming to exploit the high expression of this antigen in SCLC tumors:

  • Clinical Trials : Early studies have indicated that Rova-T can induce tumor regression and prolong progression-free survival in patients with DLL3-expressing tumors .

Efficacy in DLBCL

A study highlighted the potential of loncastuximab this compound in treating DLBCL, revealing significant antitumor activity and a favorable safety profile . The drug was tested across multiple centers and showed consistent results regarding its efficacy and tolerability.

Broader Applications

Research is ongoing to explore the use of this compound-based ADCs in other B-cell malignancies and solid tumors. Current clinical trials are investigating its effectiveness against various subtypes of non-Hodgkin lymphoma (NHL) and other hematological malignancies .

Comparative Data Table

The following table summarizes key characteristics and clinical outcomes associated with this compound-based ADCs:

ADC Name Target Indication Overall Response Rate Safety Profile
Loncastuximab this compoundCD19Relapsed/Refractory DLBCL48.3%Manageable
Rovalpituzumab this compoundDLL3Small Cell Lung CancerUnder EvaluationTo be determined

Mechanism of Action

Tesirine exerts its effects through the following mechanism:

    Targeting Cancer Cells: The antibody component of the ADC binds to a specific protein on the surface of cancer cells.

    Internalization and Release: Once bound, the ADC is internalized by the cancer cell. The linker is then cleaved, releasing the PBD dimer.

    DNA Crosslinking: The PBD dimer binds to the DNA, forming interstrand crosslinks that prevent the DNA strands from separating.

Comparison with Similar Compounds

Key Insights :

  • Loncastuximab this compound and camidanlumab this compound leverage this compound’s PBD dimer for DNA damage but differ in target specificity. CD19 and CD25 are expressed on B-cell and T-cell malignancies, respectively, enabling lineage-specific targeting .
  • Rovalpituzumab this compound failed in phase III for SCLC due to insufficient survival benefit, highlighting challenges in solid tumor ADC delivery .

Clinical Efficacy

Table 2: Efficacy in Key Trials

ADC Trial Phase Population ORR (%) CR (%) Median PFS (Months) Reference
Loncastuximab this compound Phase II R/R DLBCL (n=145) 48.3 24.1 4.9
Camidanlumab this compound Phase I/II R/R Hodgkin lymphoma 71 40 7.3
Rovalpituzumab this compound Phase III DLL3-high SCLC 22 5 3.0

Observations :

  • Loncastuximab this compound shows superior activity in R/R DLBCL compared to historical chemoimmunotherapy (ORR 48.3% vs. 20–30% with salvage regimens) .
  • Camidanlumab this compound achieves high response rates in heavily pretreated Hodgkin lymphoma, with durable remissions (median PFS 7.3 months) .
  • Rovalpituzumab this compound underperformed against topotecan in SCLC, leading to trial termination .

Key Points :

  • Loncastuximab this compound has manageable toxicity, with edema controlled by dexamethasone .
  • Camidanlumab this compound ’s CD25 targeting risks autoimmune-like toxicities (e.g., nephritis), necessitating vigilant monitoring .

Synergy with Combination Therapies

  • Loncastuximab this compound + Venetoclax (BCL2 inhibitor) : Synergistic in DLBCL and MCL via MCL1 downregulation; phase I ongoing (NCT05053659) .
  • Camidanlumab this compound + Targeted agents (e.g., JAK inhibitors) : Preclinical synergy in T-cell lymphomas .

Biological Activity

Tesirine, also known as loncastuximab this compound (SG3249), is an antibody-drug conjugate (ADC) that has emerged as a promising therapeutic agent in oncology, particularly for treating various forms of lymphoma. This compound combines a potent cytotoxic agent with an antibody that targets specific cancer cell markers, allowing for targeted delivery and reduced systemic toxicity. The following sections will delve into its biological activity, clinical efficacy, and safety profile based on recent studies and findings.

This compound utilizes a pyrrolobenzodiazepine (PBD) warhead linked to an anti-CD19 antibody. The mechanism involves the formation of interstrand crosslinks in the DNA of targeted cells, which inhibits DNA replication and ultimately leads to cell death. This targeted approach minimizes damage to healthy tissues while maximizing the cytotoxic effects on malignant cells.

Key Features of this compound's Mechanism:

  • Targeted Delivery : The anti-CD19 antibody ensures that the drug is delivered specifically to CD19-expressing B-cell malignancies.
  • Cytotoxic Action : The PBD warhead is highly potent, leading to effective apoptosis in cancer cells.
  • Durability of Action : Crosslinking persists for extended periods, enhancing the drug's effectiveness even after administration.

Case Studies and Trials

  • Phase 1 Study in Non-Hodgkin Lymphoma :
    • Participants : 183 patients with relapsed/refractory non-Hodgkin lymphoma (NHL).
    • Results : An overall response rate of 45.6% was observed, with 26.7% achieving complete responses. Notable adverse events included neutropenia (26%) and thrombocytopenia (18%) .
  • Phase 2 Study in Diffuse Large B-Cell Lymphoma (DLBCL) :
    • Participants : 145 patients who had undergone multiple prior therapies.
    • Results : An overall response rate of 48.3% was noted, with significant responses in high-risk groups such as double-hit DLBCL .
  • Combination Therapy with Rituximab :
    • Findings : In a study combining loncastuximab this compound with rituximab for high-risk follicular lymphoma, a complete response rate of 67% was achieved .

Summary of Clinical Findings

Study TypePatient PopulationOverall Response RateComplete Response RateNotable Adverse Events
Phase 1R/R NHL45.6%26.7%Neutropenia, Thrombocytopenia
Phase 2R/R DLBCL48.3%Data not specifiedSerious adverse events reported
CombinationHigh-risk Follicular Lymphoma97% overall response; 67% complete responseNot specifiedRash, Fluid retention

Safety Profile

The safety profile of this compound has been evaluated across multiple studies, indicating manageable toxicity levels compared to traditional chemotherapy regimens. Common side effects include:

  • Dermatological Reactions : Rash exacerbated by sun exposure.
  • Fluid Retention : Manageable with diuretics.
  • Hematological Toxicities : Neutropenia and thrombocytopenia were the most frequently reported severe adverse events.

Q & A

Basic: What are the critical synthetic intermediates in Tesirine production, and how are they characterized?

This compound synthesis involves SG3199-Val-Ala-PAB as a key intermediate, which links the pyrrolobenzodiazepine (PBD) dimer payload to monoclonal antibodies in antibody-drug conjugates (ADCs). Characterization requires:

  • Nuclear Magnetic Resonance (NMR) to confirm structural integrity, focusing on the valine-alanine dipeptide linker .
  • High-Performance Liquid Chromatography (HPLC) with UV detection (purity >98%) to validate intermediate stability and batch consistency .
  • Mass Spectrometry (MS) for molecular weight verification (e.g., SG3199-Val-Ala-PAB: C₃₇H₄₄ClN₇O₈, [M+H]⁺ = 788.3) .

Advanced: How can researchers optimize this compound’s conjugation efficiency in ADCs while minimizing aggregation?

Optimization involves:

  • Linker Design : Adjusting the Val-Ala-PAB spacer length to balance hydrophobicity and payload release kinetics. Use size-exclusion chromatography (SEC) to monitor aggregation post-conjugation .
  • Stoichiometric Control : Titrating this compound-to-antibody ratios (DAR = 2–4) using hydrophobic interaction chromatography (HIC) to ensure homogeneity .
  • Stability Testing : Incubate ADCs under physiological conditions (pH 7.4, 37°C) and quantify free payload via LC-MS/MS to assess linker robustness .

Basic: What experimental models are appropriate for evaluating this compound’s DNA alkylation mechanism?

  • In Vitro :
    • Gel Electrophoresis with plasmid DNA to visualize interstrand crosslinks induced by PBD dimers .
    • Cell Viability Assays (e.g., IC₅₀ in NCI-H2110 SCLC cells) to correlate DNA damage with cytotoxicity .
  • In Vivo :
    • Xenograft models (e.g., CD25⁺ lymphoma) to assess tumor regression and systemic toxicity (e.g., myelosuppression) .

Advanced: How should researchers resolve contradictions between in vitro potency and in vivo toxicity profiles of this compound-based ADCs?

Methodological strategies include:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Compare plasma exposure (AUC) of conjugated vs. free this compound using radiolabeled tracer studies .
  • Tissue Distribution Analysis : Quantify ADC uptake in target tumors vs. healthy organs (e.g., liver, bone marrow) via quantitative whole-body autoradiography (QWBA) .
  • Dose Fractionation : Test lower, frequent doses to mitigate toxicity while maintaining efficacy in orthotopic models .

Basic: What analytical techniques validate this compound’s DNA adduct formation in target cells?

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to detect PBD-DNA adducts (e.g., guanine-N7 adducts) with a limit of detection (LOD) ≤ 1 ng/mL .
  • Comet Assay to quantify single-strand breaks indicative of crosslink repair failure .
  • Immunofluorescence Microscopy using γ-H2AX antibodies to visualize DNA double-strand breaks .

Advanced: How can researchers differentiate bystander killing effects from target-specific cytotoxicity in this compound ADCs?

  • Co-Culture Models : Mix antigen-positive and antigen-negative cells (e.g., CD25⁺/CD25⁻) and measure cytotoxicity via flow cytometry .
  • Payload Release Profiling : Compare intracellular this compound concentrations using fluorescence-activated cell sorting (FACS) after lysosomal protease cleavage .
  • Microfluidic Tumor-on-a-Chip : Simulate heterogeneous tumor microenvironments to quantify spatial cytotoxicity patterns .

Basic: What are the critical quality attributes (CQAs) for this compound intermediates in ADC manufacturing?

  • Purity : >98% by HPLC, with impurities (e.g., dechlorinated byproducts) ≤0.5% .
  • Solubility : ≥10 mg/mL in dimethylacetamide (DMA) for conjugation buffer compatibility .
  • Sterility : Endotoxin levels <0.25 EU/mg via limulus amebocyte lysate (LAL) testing .

Advanced: What computational tools predict this compound’s DNA binding specificity and off-target risks?

  • Molecular Dynamics (MD) Simulations : Model PBD dimer intercalation into DNA minor grooves (e.g., d(GATC)₄ sequences) .
  • Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent electronegativity with crosslink efficiency .
  • ToxCast Database Screening : Identify potential off-target interactions using high-throughput toxicogenomic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tesirine
Reactant of Route 2
Reactant of Route 2
Tesirine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.